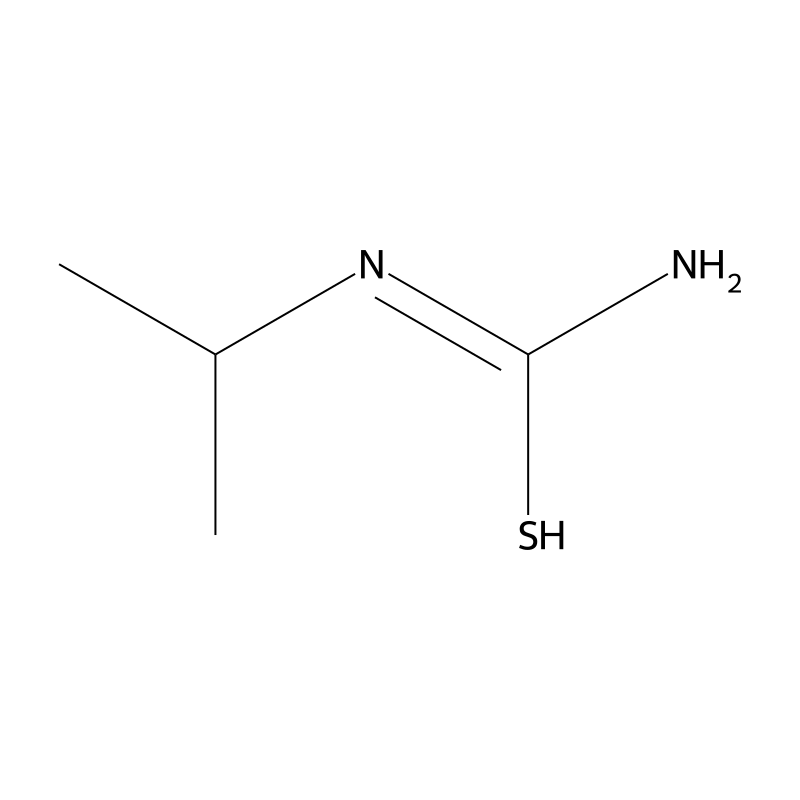

N-Isopropylthiourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Urea-Assisted Synthesis of Mesoporous TiO2 Photocatalysts

Scientific Field: Chemistry, specifically photocatalysis.

Summary of Application: This research involves the use of urea in the synthesis of mesoporous TiO2 photocatalysts.

Results or Outcomes: The photocatalysts were found to be effective in removing clofibric acid from water. .

Separation of Urea, 1-isopropyl-2-thio- on Newcrom R1 HPLC column

Scientific Field: Analytical Chemistry.

Summary of Application: Urea, 1-isopropyl-2-thio- can be analyzed using a reverse phase (RP) HPLC method with simple conditions.

Methods of Application: The mobile phase of the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid.

Medicinal Chemistry Applications

Scientific Field: Medicinal Chemistry

Summary of Application: Urea and thiourea represent privileged structures in medicinal chemistry.

Synthesis of Thiophene Derivatives

Scientific Field: Organic Chemistry

Summary of Application: Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds.

Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates.

Bioisosteric Replacements in Medicinal Chemistry

Summary of Application: Urea and thiourea are common frameworks of a variety of drugs and bioactive compounds with a broad range of therapeutic and pharmacological properties.

Methods of Application: The research involves the synthesis of urea- and thiourea-based compounds by enabling chemical tools.

Synthesis of Thiophene Derivatives

N-Isopropylthiourea, also known as N-T-Butyl-N'-Isopropylthiourea, is an organic compound characterized by the molecular formula . This compound appears as pure white crystals with a melting point ranging from 150 to 152 degrees Celsius. It is insoluble in aromatic hydrocarbons such as benzene and toluene but soluble in organic solvents like acetone, chloroform, and dimethylformamide . N-Isopropylthiourea is primarily utilized as an intermediate in the synthesis of various chemical products, including insecticides.

- Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

- Reduction: It can be reduced to yield corresponding amines.

- Substitution: N-Isopropylthiourea can undergo nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles under basic or acidic conditions for substitution .

N-Isopropylthiourea exhibits notable biological activity, particularly in its role as an intermediate in the production of buprofezin, an insecticide that disrupts the molting process of insects. This compound affects biochemical pathways crucial for insect development, leading to effective pest control. Additionally, its pharmacokinetic properties suggest it is a stable compound with specific interactions within biological systems .

The synthesis of N-Isopropylthiourea typically involves the reaction of tert-butyl isothiocyanate with isopropylamine. The general procedure includes:

- Preparation: Isopropylamine and toluene are placed in a reaction vessel.

- Addition: Tert-butyl isothiocyanate is added dropwise while stirring at temperatures between 10-25 degrees Celsius.

- Reaction Time: The addition takes about 1-2 hours, followed by stirring for an additional 2-4 hours.

- Filtration: The reaction mixture is centrifuged, and the solid product is recovered and dried .

This method can be scaled up for industrial production while optimizing reaction conditions to ensure high yield and purity.

Studies on N-Isopropylthiourea's interactions focus on its biochemical pathways and its role as an intermediate in insecticide synthesis. Research indicates that it interacts with specific enzymes involved in insect development, thereby influencing their growth and survival rates. Further studies may explore its potential toxicity and environmental impact when used in agricultural settings .

Several compounds share structural similarities with N-Isopropylthiourea. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Methyl-N'-Isopropylthiourea | Methyl group instead of tert-butyl | Often used in similar applications but with different solubility properties. |

| N-Ethyl-N'-Isopropylthiourea | Ethyl group instead of tert-butyl | Exhibits different reactivity patterns compared to N-Isopropylthiourea. |

| N-Butyl-N'-Isopropylthiourea | Butyl group instead of tert-butyl | Similar applications but may have distinct physical properties. |

N-Isopropylthiourea stands out due to its specific structure that influences its solubility and reactivity, making it particularly suitable for certain industrial applications while providing unique advantages over its analogs .

XLogP3

UNII

GHS Hazard Statements

H301 (16.67%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (16.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (16.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant